molecular formula C9H10O2S B13495661 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B13495661
M. Wt: 182.24 g/mol
InChI Key: QDZPIAMUHSXYLI-HWKANZROSA-N
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Description

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For instance, 2-acetylthiophene can be reacted with ethyl formate in the presence of sodium ethoxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)prop-2-en-1-one: Similar structure but lacks the ethoxy group.

    3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Contains additional hydroxyl groups, which can enhance its biological activity.

Uniqueness

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall biological activity. This structural feature distinguishes it from other thiophene-containing compounds and can lead to different applications and properties .

Biological Activity

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H12O2S, with a molecular weight of approximately 210.29 g/mol. The synthesis typically involves the reaction of thiophene derivatives with carbonyl compounds, resulting in a compound characterized by the presence of an ethoxy group and a thiophene ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, chalcone derivatives with similar enone structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer . The mechanisms often involve apoptosis induction and cell cycle arrest, suggesting that this compound may exhibit comparable effects.

Table 1: Anticancer Activity of Chalcone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Chalcone derivative AMDA-MB-23110Apoptosis induction
Chalcone derivative BLuc-4T115Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been investigated. Research indicates that certain derivatives exhibit significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 0.5–8 µg/mL, demonstrating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity Data

Compound NamePathogen TestedMIC (µg/mL)
Compound AS. aureus0.5
Compound BE. coli2
This compoundTBDTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Binding : Preliminary findings suggest that the compound may bind to specific proteins, altering their activity and potentially leading to therapeutic benefits in inflammatory diseases and cancer.
  • Reactive Oxygen Species (ROS) Inhibition : Some studies indicate that related compounds can inhibit ROS production, contributing to their antioxidant properties and enhancing their anticancer effects .

Case Studies

A notable case study involved the evaluation of the anticancer effects of chalcone derivatives on human breast cancer cell lines. The study utilized various assays, including the MTT assay and cell cycle analysis, to assess the efficacy of these compounds. Results showed significant inhibition of cell proliferation and induction of apoptosis at varying concentrations, indicating a promising avenue for further research into similar compounds like this compound .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(E)-3-ethoxy-1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C9H10O2S/c1-2-11-5-3-9(10)8-4-6-12-7-8/h3-7H,2H2,1H3/b5-3+

InChI Key

QDZPIAMUHSXYLI-HWKANZROSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CSC=C1

Canonical SMILES

CCOC=CC(=O)C1=CSC=C1

Origin of Product

United States

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